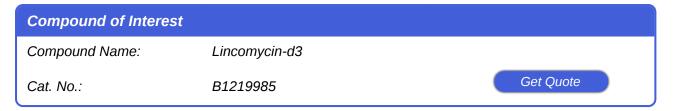


An In-depth Technical Guide to Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Lincomycin-d3**. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Core Chemical Structure and Properties

Lincomycin-d3 is the deuterium-labeled version of Lincomycin, a lincosamide antibiotic. The deuterium labeling is typically on the N-methyl group of the proline moiety. This isotopic substitution makes it an ideal internal standard for quantitative analysis of Lincomycin in various biological matrices by mass spectrometry.[1]

The fundamental structure of Lincomycin consists of a propylhygric acid moiety linked to an amino-octose sugar, methyl α -thiolincosaminide, via an amide bond.[2]

Table 1: Quantitative Data for Lincomycin-d3

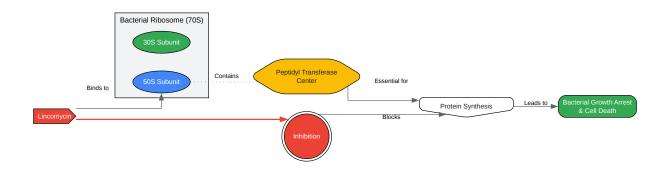


Property	Value	Source(s)
Molecular Formula	C18H31D3N2O6S	[3]
Molecular Weight	409.56 g/mol	[3]
CAS Number (Unlabeled)	154-21-2	[4]
Appearance	White to Pale Yellow Solid	[5]
Purity	≥95%	[3]
Isotopic Enrichment (d₃)	Typically ≥99%	N/A
Solubility	Slightly soluble in aqueous acid, chloroform, and methanol.	[3]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin, the parent compound of **Lincomycin-d3**, exerts its antibiotic effect by inhibiting bacterial protein synthesis. It specifically binds to the 50S subunit of the bacterial ribosome. This binding event interferes with the peptidyl transferase reaction, preventing the formation of peptide bonds and subsequent protein elongation. By disrupting this crucial cellular process, Lincomycin effectively halts bacterial growth and proliferation.[5]





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Caption: Mechanism of Lincomycin's inhibition of bacterial protein synthesis.

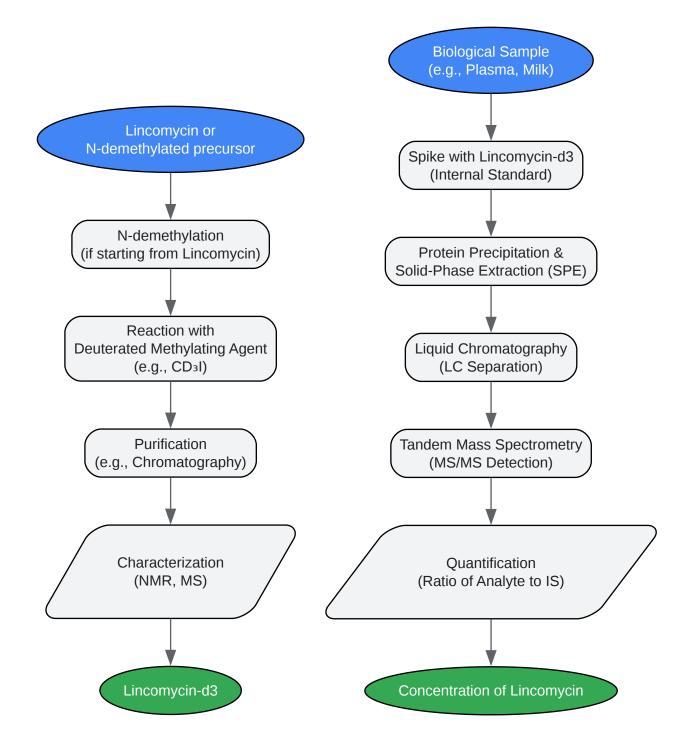
Experimental Protocols Synthesis of Lincomycin-d3

A detailed, publicly available, step-by-step synthesis protocol for **Lincomycin-d3** is not readily found in the searched literature. The synthesis of isotopically labeled compounds often involves specialized methods that may be proprietary. However, a general approach for the synthesis of deuterium-labeled compounds can be inferred.

One common method for introducing a trideuterated methyl group (CD₃) is through the use of a deuterated methylating agent, such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate ((CD₃)₂SO₄). The synthesis would likely involve the N-demethylation of Lincomycin or a suitable precursor, followed by N-methylation using the deuterated reagent.

Hypothetical Synthesis Workflow:





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